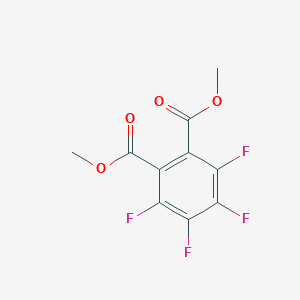

Dimethyl 3,4,5,6-tetrafluorophthalate

Overview

Description

Dimethyl 3,4,5,6-tetrafluorophthalate is a useful research compound. Its molecular formula is C10H6F4O4 and its molecular weight is 266.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry : Dimethyl diaminophthalates, related to Dimethyl 3,4,5,6-tetrafluorophthalate, are used to synthesize a variety of heterocyclic ring systems, including tetraazanthracenes (Williams & Shalaby, 1973).

Crystallography : Investigations into crystal structures, like the study of 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, provide insights into molecular symmetry and bonding characteristics (Iwasaki & Akiba, 1984).

Color Polymorphism : Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a compound related to this compound, exhibits color polymorphism in the solid state. Its structural and electronic properties are studied to understand this phenomenon (Peeters et al., 2001).

Organic Synthesis : this compound is used in the synthesis of various organic compounds, such as in reactions with nucleophilic reagents to produce monosubstituted and disubstituted products (Birchall et al., 1970).

Electrochemistry : The compound is also used in the synthesis of novel phthalocyanine compounds, which have applications in electrochemistry and spectroelectrochemistry (Köksoy et al., 2015).

Transition Metal Organometallics : Research into the synthesis of transition metal organometallics includes the use of this compound as a precursor in producing platinum complexes (Anastasiou et al., 1987).

Charge-Transfer Complexes : Studies on charge-transfer complexes of dimethyl and tetramethyl derivatives of dichalcogenoles illustrate the electron donor properties of these compounds (Takimiya et al., 1991).

Mechanism of Action

Target of Action

Dimethyl 3,4,5,6-Tetrafluorophthalate is an antibacterial agent . It belongs to the group of dialkylamino quinoline derivatives . The primary targets of this compound are likely to be bacterial cells, where it interacts with metal ions .

Mode of Action

The active form of this compound has a hydrocarbon group with 4 carbon atoms and a hydroxyl group . This active form binds to metal ions, which could disrupt the normal functioning of bacterial cells .

Biochemical Pathways

Given its antibacterial properties, it’s likely that it interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell functions, leading to their death or inhibition of growth . This is consistent with its known role as an antibacterial agent .

Properties

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

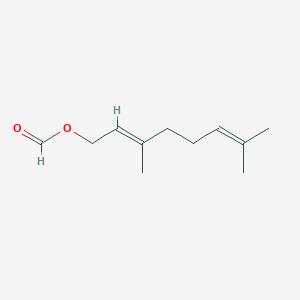

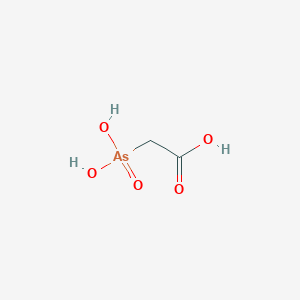

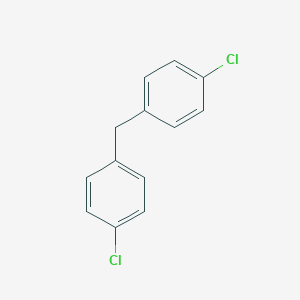

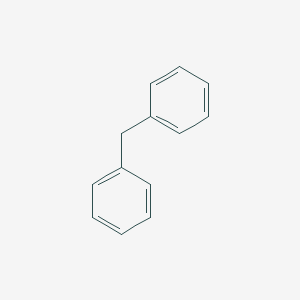

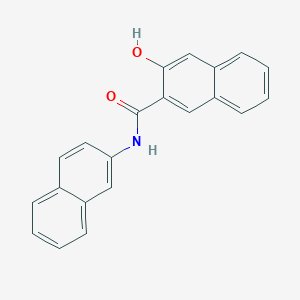

Feasible Synthetic Routes

Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?

A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.4]octane](/img/structure/B89794.png)